molecular formula C12H16FNO B8609814 4-Amino-4-(4-fluorophenyl)cyclohexan-1-ol CAS No. 1036897-51-4

4-Amino-4-(4-fluorophenyl)cyclohexan-1-ol

Cat. No. B8609814
M. Wt: 209.26 g/mol
InChI Key: KXOTVILVKNJJDC-UHFFFAOYSA-N
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Patent
US08710077B2

Procedure details

0.5 g of [1-(4-Fluoro-phenyl)-4-hydroxy-cyclohexyl]-carbamic acid benzyl ester (78) were dissolved in 50 mL of methanol and 57 mg of palladium on charcoal (10%) were added. The mixture was stirred under a hydrogen atmosphere until conversion was complete. The catalyst was filtered off and the organic layer was evaporated to dryness to give 290 mg of the desired product. Rt=0.73 min (Method E). Detected mass: 175.2 (M+H—H2O—NH3+).
Name
[1-(4-Fluoro-phenyl)-4-hydroxy-cyclohexyl]-carbamic acid benzyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
57 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]1)C1C=CC=CC=1>CO.[Pd]>[NH2:10][C:11]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]1

Inputs

Step One
Name
[1-(4-Fluoro-phenyl)-4-hydroxy-cyclohexyl]-carbamic acid benzyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CCC(CC1)O)C1=CC=C(C=C1)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
57 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere until conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1(CCC(CC1)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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